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Compound of Interest

6-Chloroisoquinoline-1-
Compound Name:
carbaldehyde

Cat. No.: B2847357

In-Depth Technical Guide: 6-Chloroisoquinoline-
1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated aromatic aldehyde derivative of the
isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in
medicinal chemistry due to their presence in a wide array of natural products and
pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde
group at specific positions on the isoquinoline ring system can significantly influence the
molecule's physicochemical properties and biological activity. This document provides a
comprehensive overview of the known physical and chemical properties of 6-
Chloroisoquinoline-1-carbaldehyde, compiled from available data.

Chemical Structure and Properties

The chemical structure of 6-Chloroisoquinoline-1-carbaldehyde is characterized by an
isoquinoline ring system chlorinated at the 6-position and substituted with a formyl
(carbaldehyde) group at the 1-position.

Molecular Formula: C10HeCINO
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Molecular Weight: 191.61 g/mol

** JUPAC Name:** 6-chloro-1-isoquinolinecarbaldehyde

Physical Properties

Detailed experimental data for the physical properties of 6-Chloroisoquinoline-1-
carbaldehyde is limited in publicly accessible literature. The information available is primarily
from commercial suppliers and chemical databases. It is typically supplied as a solid. A safety
data sheet for a related isomer suggests a boiling point of 78 - 81 °C at 13 hPa, but this should
be considered indicative rather than experimentally verified for 6-Chloroisoquinoline-1-
carbaldehyde. Further experimental determination of properties such as melting point, boiling
point under standard pressure, and solubility in various solvents is required for a complete
profile.

Table 1: Physical Properties of 6-Chloroisoquinoline-1-carbaldehyde

Property Value Source
Molecular Formula C10HeCINO

Molecular Weight 191.61 g/mol

Physical State Solid Supplier Data
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Chemical Properties

The chemical reactivity of 6-Chloroisoquinoline-1-carbaldehyde is dictated by the
isoquinoline ring, the aromatic chloro substituent, and the aldehyde functional group. The
aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction
to an alcohol, and formation of imines, oximes, and hydrazones. The chlorine atom is generally
stable but may be susceptible to nucleophilic substitution under specific conditions. The
iIsoquinoline nitrogen provides a site for potential quaternization reactions.
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Spectroscopic Data

Detailed, experimentally verified spectroscopic data for 6-Chloroisoquinoline-1-carbaldehyde
is not widely published. The following represents predicted data and typical spectral regions for
related compounds.

Mass Spectrometry

Predicted mass spectral data indicates a monoisotopic mass of 191.0138 m/z. The mass
spectrum would be expected to show a characteristic isotopic pattern for a molecule containing
one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

NMR Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the isoquinoline ring and the aldehyde proton. The aldehyde proton (CHO) would
typically appear as a singlet in the downfield region (& 9-10 ppm). The aromatic protons would
exhibit complex splitting patterns in the aromatic region (d 7-9 ppm).

13C NMR: The carbon NMR spectrum would show signals for the ten carbon atoms in the
molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in
the range of & 190-200 ppm. The aromatic carbons would appear in the & 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional
groups present. A strong carbonyl (C=0) stretching vibration for the aldehyde is anticipated
around 1700 cm~1. Aromatic C-H stretching vibrations are expected above 3000 cm~1, while
C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600
cm~1 region. A C-ClI stretching vibration would likely be observed in the fingerprint region.

Experimental Protocols

Detailed experimental protocols for the synthesis of 6-Chloroisoquinoline-1-carbaldehyde
are not readily available in peer-reviewed literature. However, general synthetic strategies for
the formylation of isoquinolines can be considered.
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General Synthesis Approach: Vilsmeier-Haack Reaction

A plausible synthetic route for the preparation of 6-Chloroisoquinoline-1-carbaldehyde is the
Vilsmeier-Haack reaction of 6-chloroisoquinoline. This reaction utilizes a Vilsmeier reagent,
typically generated from phosphorus oxychloride (POCI3) and a formamide such as N,N-
dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

lllustrative Workflow for a Vilsmeier-Haack Reaction:

Reagent Preparation

s—————
6-Chloroisoquinoline-1-carbaldehyde

Iminium Salt Intermediate Aqueous Work-up (Hydrolysis) Purification (e.g, Chromatography)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-Chloroisoquinoline-1-carbaldehyde via the
Vilsmeier-Haack reaction.

Disclaimer: This is a generalized protocol and would require optimization for this specific
substrate, including reaction temperature, time, and purification methods.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological
activity or the involvement of 6-Chloroisoquinoline-1-carbaldehyde in any signaling
pathways. However, the broader class of chloroisoquinoline derivatives has been investigated
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for various pharmacological activities. Further research is necessary to elucidate the specific
biological profile of this compound.

The following diagram illustrates a hypothetical workflow for screening the biological activity of
a novel compound like 6-Chloroisoquinoline-1-carbaldehyde.
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Caption: A conceptual workflow for the biological screening and drug development process.

Conclusion
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6-Chloroisoquinoline-1-carbaldehyde is a chemical compound with potential for further
investigation in medicinal chemistry and materials science. This guide summarizes the
currently available, albeit limited, physical and chemical data. A significant need exists for
comprehensive experimental characterization of this molecule, including determination of its
physical constants, detailed spectroscopic analysis, development of a robust synthetic protocol,
and exploration of its biological activities. Such data will be crucial for unlocking the full
potential of this and related compounds in various scientific disciplines.

 To cite this document: BenchChem. [physical and chemical properties of 6-
Chloroisoquinoline-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2847357#physical-and-chemical-properties-of-6-
chloroisoquinoline-1-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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